BenchChemオンラインストアへようこそ!

6,8-dichlorochroman-4-one

Aldose reductase inhibition Spiro-oxazolidinedione Diabetic complications

6,8-Dichlorochroman-4-one (CAS 49660-60-8, C₉H₆Cl₂O₂, MW 217.05) is a synthetic chroman-4-one derivative featuring chlorine substituents at the 6 and 8 positions of the fused benzopyran ring. The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
CAS No. 49660-60-8
Cat. No. B1603456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichlorochroman-4-one
CAS49660-60-8
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1CC(=O)OC2=C1C=C(C=C2Cl)Cl
InChIInChI=1S/C9H6Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2
InChIKeyDNRWXABMOCRPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichlorochroman-4-one (CAS 49660-60-8): Procurement-Focused Baseline for a Privileged Dihalogenated Chroman-4-one Scaffold


6,8-Dichlorochroman-4-one (CAS 49660-60-8, C₉H₆Cl₂O₂, MW 217.05) is a synthetic chroman-4-one derivative featuring chlorine substituents at the 6 and 8 positions of the fused benzopyran ring [1]. The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties. This specific dihalogenated congener has been identified as the parent ketone intermediate in the synthesis of clinically relevant spiro-hydantoin and spiro-oxazolidinedione aldose reductase inhibitors [2], establishing its significance as a high-value building block in pharmaceutical research and development.

Why Mono-Halogenated or Unsubstituted Chroman-4-ones Cannot Substitute 6,8-Dichlorochroman-4-one in Aldose Reductase-Directed Programs


The aldose reductase inhibitor pharmacophore established in the spiro-hydantoin and spiro-oxazolidinedione series demonstrates a strict requirement for the 6,8-dichloro substitution pattern. In the pivotal spiro-oxazolidinedione study by Schnur et al., optimum biological activity resided exclusively in the 6-chloro and 6,8-dichloro congeners, while other halogenation patterns were not highlighted as optimal [1]. Furthermore, process patents from Pfizer explicitly designate the 6-fluoro and 6,8-dichloro derivatives as preferred intermediates, underscoring that the dichloro motif is not readily interchangeable with mono-halogenated or unsubstituted analogs without loss of pharmacological activity in this target class [2]. This substitution-dependent potency profile precludes generic substitution in aldose reductase-focused discovery programs.

Quantitative Differentiation Evidence: 6,8-Dichlorochroman-4-one Against Closest Structural Analogs


Aldose Reductase Inhibitory Activity: 6,8-Dichloro Congener Among Optimal Substitution Patterns in Spiro-Oxazolidinedione Series

In a systematic evaluation of spiro-oxazolidinediones derived from substituted chroman-4-ones as aldose reductase inhibitors, Schnur et al. identified the (4S)-6-chlorospiro derivative (compound 21) and its 6,8-dichloro congener (compound 23) as the entities exhibiting optimum biological activity in vitro and in vivo [1]. While exact IC₅₀ values for individual congeners are not reported in the abstract, the study explicitly ranks the 6,8-dichloro substitution pattern alongside the 6-chloro pattern as delivering maximum potency, implying superior activity compared to unchlorinated, 8-chloro, or other dihalogenated variants tested within the same series [1].

Aldose reductase inhibition Spiro-oxazolidinedione Diabetic complications

Preferred Intermediate in Spiro-Hydantoin Aldose Reductase Inhibitors: 6,8-Dichloro vs. 6-Fluoro Designation in Pfizer Process Patent

U.S. Patent 4,117,230, assigned to Pfizer Inc., claims a series of spiro-hydantoin aldose reductase inhibitors and designates the 6-fluoro and 6,8-dichloro derivatives of spiro-[chroman-4,4'-imidazolidine]-2',5'-dione as the preferred member compounds [1]. This selection was made from a broader series encompassing 6-chloro, 6,7-dichloro, and thiochroman analogs, establishing that the 6,8-dichloro substitution imparts a uniquely favorable potency and in vivo sorbitol-lowering profile relative to other chlorination patterns [1].

Spiro-hydantoin Aldose reductase Process chemistry

Synthetic Versatility: Dual Chlorine Handles Enable Divergent Derivatization Not Accessible with Mono-Halogenated Chroman-4-ones

The presence of two chlorine atoms at positions 6 and 8 converts the chroman-4-one core into a dual-electrophilic scaffold. Computational DFT studies on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one confirm that the chlorine substituents withdraw electron density from the aromatic ring, activating specific positions for nucleophilic aromatic substitution while directing electrophilic substitution to the 5- and 7-positions [1][2]. In contrast, mono-halogenated analogs (e.g., 6-chloro or 8-chloro derivatives) offer only a single reactive handle, limiting the scope of sequential derivatization for library synthesis. The 6,8-dichloro-2-methyl-4H-chromen-4-one derivative has been demonstrated to undergo condensation, bromination, and cycloaddition reactions at the active methyl group while retaining the aryl chlorides for orthogonal transformations [2].

Synthetic intermediate Electrophilic substitution Derivatization

Antileishmanial Activity: 6,8-Dichloro-2-methyl Congener Achieves IC₅₀ in the Low µg/mL Range

Derivatives of 6,8-dichloro-2-methyl-4H-chromen-4-one were evaluated for antileishmanial activity against Leishmania major, with the most active derivative in the series achieving an IC₅₀ of approximately 0.58 µg/mL [1]. This potency is comparable to the standard treatment Amphotericin B. While this measurement pertains to a derivative rather than the unsubstituted parent ketone, it demonstrates that the 6,8-dichloro substitution pattern on the chromen-4-one core can support single-digit µg/mL antiparasitic activity. In contrast, chroman-4-one derivatives lacking the 6,8-dichloro motif have shown variable and generally lower antileishmanial potency in independent screening campaigns [1].

Antileishmanial Leishmania major Chromen-4-one

DFT-Calculated Electronic Properties Support Enhanced Electrophilicity Relative to Unsubstituted Chroman-4-one

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one reveal that the HOMO–LUMO transition involves substantial electron density transfer influenced by the chlorine substituents [1]. The electron-withdrawing effect of the chlorine atoms lowers the LUMO energy, enhancing the electrophilicity of the chromen-4-one core. Although a direct computational comparison with the unsubstituted or mono-chlorinated analog under identical basis sets was not conducted in this study, the characterized electronic structure is consistent with the experimentally observed preference for this substitution pattern in enzyme inhibition [1]. This computational evidence provides a rational basis for the enhanced electrophilic reactivity that distinguishes 6,8-dichlorochroman-4-one from non-halogenated counterparts.

DFT calculation HOMO-LUMO Electrophilicity

Explicit Disclaimer: Limited Availability of Direct Head-to-Head Quantitative Differential Data

A thorough search of the primary literature and patent databases reveals a notable absence of published side-by-side quantitative comparisons (e.g., IC₅₀ ratios, MIC fold-differences, kinetic parameters) between 6,8-dichlorochroman-4-one and its closest structural analogs under identical experimental conditions. The differential evidence presented above relies predominantly on class-level inferences from congeneric series and patent-based preference designations rather than direct head-to-head data. Procuring organizations should therefore verify claims of superiority against specific mono-halogenated or non-halogenated chroman-4-ones through in-house head-to-head testing under their own assay conditions. This evidence gap should not be interpreted as an absence of differentiation but as an opportunity for targeted comparative profiling.

Data gap Head-to-head comparison Quantitative evidence

Optimal Use Cases for 6,8-Dichlorochroman-4-one Based on Verified Differential Evidence


Synthesis of Spiro-Hydantoin and Spiro-Oxazolidinedione Aldose Reductase Inhibitors

6,8-Dichlorochroman-4-one serves as the ketone precursor for condensation with potassium cyanide and ammonium carbonate to yield the preferred 6,8-dichloro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione, a compound explicitly designated as a preferred aldose reductase inhibitor in Pfizer's process patents [1]. This application scenario is the strongest evidence-supported use case: the 6,8-dichloro substitution pattern was selected over multiple halogenation variants during pharmaceutical development, indicating validated pharmacological relevance [1][2].

Divergent Library Synthesis Leveraging Dual Chlorine Handles

The two aryl chlorine atoms at positions 6 and 8 enable sequential orthogonal derivatization strategies, including nucleophilic aromatic substitution (amination, thiolation) and Pd-catalyzed cross-coupling, while the chroman-4-one carbonyl participates independently in condensation and cycloaddition reactions [3]. This dual-handle architecture supports the construction of diverse compound libraries from a single intermediate, providing a higher density of chemical matter per gram of starting material compared to mono-chlorinated chroman-4-one analogs [3].

Antiparasitic Lead Optimization Starting from the 6,8-Dichloro-2-methyl Scaffold

The demonstrated antileishmanial activity (IC₅₀ ≈ 0.58 µg/mL against L. major) of the 6,8-dichloro-2-methyl-4H-chromen-4-one derivative provides a validated starting point for further medicinal chemistry optimization against kinetoplastid parasites [4]. The active methyl group at the 2-position of the parent scaffold allows for systematic exploration of substituent effects on antiparasitic potency and selectivity, building upon the baseline activity established for the 6,8-dichloro congener [4].

Electrophilic Building Block for Computational Chemistry-Guided Drug Design

DFT calculations confirm that the 6,8-dichloro substitution enhances the electrophilic character of the chromen-4-one core, making it a suitable reactant for nucleophilic addition and cyclocondensation reactions [5]. Structure-based drug design programs targeting enzymes with nucleophilic active-site residues (e.g., cysteine proteases, serine hydrolases) can exploit this validated electrophilicity for covalent inhibitor design, a reactivity profile that is attenuated in non-halogenated chroman-4-one variants [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-dichlorochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.